molecular formula C21H23N3O2S B394060 4-tert-butyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

4-tert-butyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B394060
M. Wt: 381.5g/mol
InChI Key: USVMQKXUWRLJKG-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a p-tolyloxymethyl group, and a benzamide moiety, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

    Introduction of the p-Tolyloxymethyl Group: This step involves the reaction of the thiadiazole intermediate with p-tolylmethanol under suitable conditions to introduce the p-tolyloxymethyl group.

    Attachment of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride or a similar benzamide precursor to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine: A thiadiazole derivative with similar structural features.

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: Another thiadiazole compound with a tert-butyl group.

Uniqueness

4-tert-butyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5g/mol

IUPAC Name

4-tert-butyl-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H23N3O2S/c1-14-5-11-17(12-6-14)26-13-18-23-24-20(27-18)22-19(25)15-7-9-16(10-8-15)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,24,25)

InChI Key

USVMQKXUWRLJKG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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